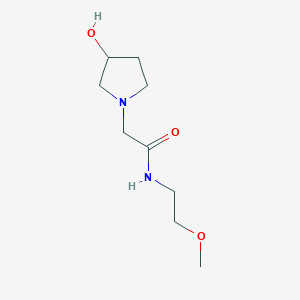
4-(chloromethyl)-3-isopropyl-1H-pyrazole
Übersicht
Beschreibung
4-(Chloromethyl)-3-isopropyl-1H-pyrazole (CMIP) is a five-membered heterocyclic compound that is used in various scientific research applications, such as organic synthesis and drug development. The compound is a white solid at room temperature and can be synthesized in a laboratory setting. The compound has a number of biochemical and physiological effects, as well as advantages and limitations when it comes to lab experiments. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- Synthesis of Pyrazoles with Functionalized Substituents : A flexible synthesis method for pyrazoles, including 4-(chloromethyl)-3-isopropyl-1H-pyrazole derivatives, has been developed. This method involves coupling protected alkynols with acid chlorides to form alkynyl ketones, which are then reacted with hydrazine to form the pyrazole nucleus. These pyrazoles serve as precursors to other polyfunctional pyrazoles, demonstrating significant utility in organic synthesis (Grotjahn et al., 2002).
- Novel Pyrazolopyrimidines : A novel synthesis pathway for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidines has been described, showcasing the versatility of pyrazole derivatives as intermediates for pharmacologically interesting compounds (Ogurtsov & Rakitin, 2021).
Material Science Applications
- Palladium Complexes for Ethylene Polymerization : Substituted pyrazole palladium complexes, including those derived from chloromethyl-pyrazole compounds, have been synthesized and used as catalysts in ethylene polymerization. This highlights the potential of pyrazole derivatives in catalyzing the production of high-density polyethylene, a material with wide industrial applications (Li et al., 2002).
Pharmacological Exploration
- Antibacterial and DNA Photocleavage Activity : The antibacterial and DNA photocleavage activities of pyrazole derivatives have been investigated, with certain compounds showing significant efficacy. This suggests potential applications in the development of new therapeutic agents (Sharma et al., 2020).
- Antitumor Evaluation : Synthesized pyrazoles have been evaluated for their antitumor properties, with some showing promising results. This research contributes to the ongoing search for new cancer treatments (Hamama et al., 2012).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-5-propan-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-5(2)7-6(3-8)4-9-10-7/h4-5H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTXJDUADMJFIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-3-isopropyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1489763.png)


![{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1489769.png)
![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine](/img/structure/B1489770.png)



![1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol](/img/structure/B1489775.png)



![1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489781.png)
